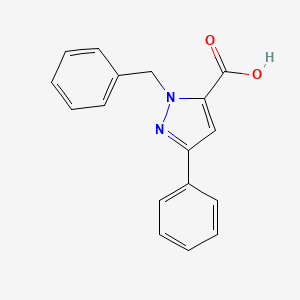

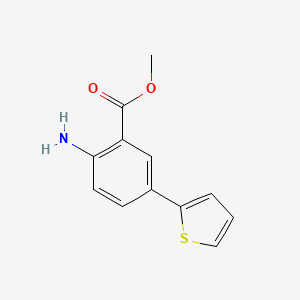

![molecular formula C14H10F2N2S2 B2842868 N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890959-25-8](/img/structure/B2842868.png)

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine were synthesized and evaluated for anticancer activity against breast (MCF-7), lung (A549) and skin (A375) cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves a catalyst-free microwave-assisted procedure . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using absorption spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds were analyzed using a catalyst-free microwave-assisted procedure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using spectroscopic analyses and agarose-gel electrophoresis assays .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations suggest these compounds are effective in preventing corrosion of iron, with theoretical data aligning well with experimental results. This indicates a potential application for N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine in protecting metal surfaces against corrosion, assuming similar properties (Kaya et al., 2016).

Organic Electronics

Research into benzo[d][1,2,3]thiadiazole derivatives, employed in organic semiconductors for transistors, solar cells, photodetectors, and thermoelectrics, highlights the potential of thiazole-based compounds in electronic applications. The implementation of various benzo[d][1,2,3]thiadiazole isomers, including those with fluorination, into alternating copolymers has shown promising results in optoelectronic semiconductor performance. This suggests that this compound could find applications in the development of high-performance optoelectronic devices, given its structural similarity (Chen et al., 2016).

Pharmaceutical Development

While direct applications of this compound in pharmaceuticals were not identified, related research on 2-(4-aminophenyl)benzothiazoles shows their potent antitumor properties. These compounds, through metabolic biotransformation involving cytochrome P 450 1A1, yield active metabolites with selective cytotoxicity against certain cancer cell lines. The modification of benzothiazole derivatives to improve water solubility and bioavailability, as demonstrated by amino acid conjugation strategies, indicates a pathway for enhancing the therapeutic potential of similar compounds (Bradshaw et al., 2002).

Mecanismo De Acción

Mode of Action

The compound interacts with its target, topoisomerase I, through a process known as DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to changes in DNA supercoiling .

Result of Action

The result of the compound’s action is the inhibition of topoisomerase I, leading to disruption of DNA replication and transcription . This can cause cell cycle arrest and apoptosis , particularly in cancer cells . The compound has shown potent cytotoxicity against various human cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2S2/c1-19-9-3-5-12-13(7-9)20-14(18-12)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWDIQKWQBPGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

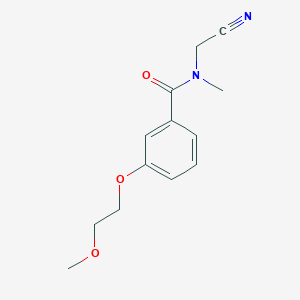

![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)

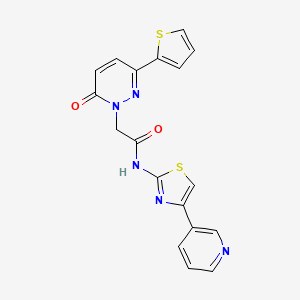

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

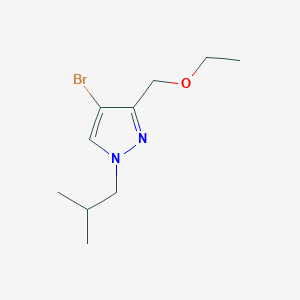

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)

![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)